Product packaging for Fmoc-2-cyano-L-phenylalanine(Cat. No.:CAS No. 401620-74-4; 401933-16-2)

Fmoc-2-cyano-L-phenylalanine

Cat. No.: B2943609
CAS No.: 401620-74-4; 401933-16-2
M. Wt: 412.445
InChI Key: ACFGBBASKOIPEW-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as an Unnatural Amino Acid Building Block in Chemical Biology

The primary significance of Fmoc-2-cyano-L-phenylalanine lies in its role as a specialized building block in chemical biology and peptide chemistry. anaspec.comchemimpex.com Unnatural amino acids are instrumental in creating peptidomimetics, which are molecules that mimic natural peptides but may have improved stability, potency, or other desirable characteristics. sigmaaldrich.com The incorporation of this compound into a peptide sequence can introduce unique structural and functional properties. smolecule.com

Its use in Fmoc solid-phase peptide synthesis (SPPS) is a key application. nih.gov SPPS is the dominant method for producing synthetic peptides for research and therapeutic development. nih.gov The availability of high-purity Fmoc-protected amino acids is critical for the success of this technique. nih.gov The presence of the cyano group on the phenylalanine side chain offers a unique chemical handle. This nitrile group can be used as an infrared probe due to its distinct vibrational frequency, which is sensitive to the local molecular environment. nih.govacs.org This allows researchers to use it as a sensor to study protein folding, dynamics, and interactions within a protein's structure. acs.orgacs.org

Historical Context of Cyano-Substituted Phenylalanine Derivatives in Research

The use of cyano-substituted phenylalanine derivatives in research has a notable history, particularly the para-substituted isomer, 4-cyano-L-phenylalanine (pCNPhe). nih.gov The nitrile group's sensitivity to its environment has long been recognized as a valuable tool for spectroscopic studies. nih.gov For instance, the vibrational frequency of the nitrile in pCNPhe shows a discernible shift when the solvent changes, indicating its utility as a probe of local polarity. nih.gov

Researchers have genetically incorporated both ortho- and para-cyano-phenylalanine into proteins to act as selective sensors. acs.orgacs.org The para-isomer, pCNPhe, has been widely used to report on the local environment within a protein, aiding in the analysis of folding and protein-peptide interactions. acs.org It can also be used in fluorescence resonance energy transfer (FRET) studies. acs.org The ortho-substituted version, o-cyano-phenylalanine (oCNF), derived from the Fmoc-protected compound discussed here, also functions as an environmentally sensitive fluorescent probe to investigate protein structure and folding. acs.orgacs.org The development and application of these cyano-derivatives highlight a broader strategy in chemical biology to employ small, minimally perturbing unnatural amino acids to gain detailed insights into complex biological systems. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20N2O4 B2943609 Fmoc-2-cyano-L-phenylalanine CAS No. 401620-74-4; 401933-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGBBASKOIPEW-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401933-16-2
Record name 401933-16-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Applications in Peptide and Protein Science

Engineering of Bioactive Peptides and Proteins

The incorporation of Fmoc-2-cyano-L-phenylalanine into peptide synthesis workflows allows for the creation of peptides and proteins with novel functions and improved characteristics. It serves as a key building block in the synthesis of complex peptide structures for drug discovery and development. chemimpex.com

This compound is a versatile building block for constructing peptide libraries used in high-throughput screening (HTS) to discover new bioactive molecules. chemimpex.com These libraries, often comprising millions of unique peptide sequences, are essential for identifying ligands with high affinity and specificity for various biological targets. mit.edumdpi.com

The standard method for creating these libraries is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry. nih.govnih.gov In this process, the Fmoc group protects the N-terminus of the amino acid, allowing for controlled, stepwise addition to a growing peptide chain anchored to a solid resin. chemimpex.comnih.gov The unique properties of this compound can be incorporated into these libraries, expanding the chemical diversity beyond the 20 canonical amino acids. chemimpex.com This allows for the exploration of a broader chemical space, increasing the probability of discovering novel peptide-based binders for therapeutic or diagnostic purposes. mit.edu High-throughput screening of these libraries, for instance using one-bead-one-compound (OBOC) methods, enables the rapid identification of peptides that bind to a specific target protein. mdpi.com

Synthesis TechniqueKey FeatureRole of this compound
Fmoc Solid-Phase Peptide Synthesis (SPPS) Uses an Fmoc protecting group for the Nα-amino group of amino acids. nih.govServes as a non-canonical amino acid building block. chemimpex.com
One-Bead-One-Compound (OBOC) Libraries Each bead in the resin support carries a unique peptide sequence. mdpi.comIncreases the chemical diversity of the library.
High-Throughput Screening (HTS) Rapidly assays large numbers of compounds for biological activity. mit.eduEnables discovery of novel binders from libraries containing this residue.

The development of new therapeutics often involves modifying natural peptides to enhance their efficacy, stability, and specificity. nih.gov this compound is employed in the synthesis of novel therapeutic peptides and peptidomimetics due to the unique chemical properties conferred by the cyano group. chemimpex.comchemimpex.com This functional group enhances reactivity and provides opportunities for further chemical modifications, which is advantageous in designing new therapeutic agents. chemimpex.comchemimpex.com

Incorporating non-natural amino acids like 2-cyano-L-phenylalanine can improve a peptide's resistance to proteolytic degradation, a major challenge in the therapeutic use of natural peptides. nih.govmdpi.com Furthermore, the altered structure can lead to novel conformations and interactions with biological targets. Researchers have synthesized various peptidomimetics, such as those based on a triazine scaffold, using Fmoc-protected unnatural amino acids to generate compounds with enhanced proteolytic stability and potent antimicrobial activity. mdpi.com The ability to introduce diverse functionalities into peptide chains opens avenues for creating targeted drug delivery systems and improving the efficacy of therapeutic agents. chemimpex.com

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat rising antibiotic resistance. mdpi.com While research has specifically highlighted the antibacterial and antibiofilm activities of Fmoc-phenylalanine, nih.govnih.gov the principles of its action can be extended to derivatives like this compound. Fmoc-amino acids can exhibit surfactant-like properties that disrupt bacterial membranes and biofilms. nih.govnih.govresearchgate.net

The rational design of AMPs often involves incorporating non-natural amino acids to enhance their stability and antimicrobial potency. nih.gov Key parameters for AMP efficacy include cationicity, hydrophobicity, and amphipathicity. The introduction of a cyano group to the phenylalanine residue alters its hydrophobicity and electronic properties, which could be leveraged to fine-tune the peptide's interaction with bacterial membranes. nih.govnih.gov By substituting natural amino acids with this compound, it may be possible to create novel AMPs with improved resistance to enzymatic degradation and selective activity against pathogenic bacteria. nih.govfrontiersin.org

Protein Conformation and Dynamics Studies

Beyond its role in synthesis, the deprotected form of the residue, p-cyanophenylalanine (pCNPhe), serves as a powerful spectroscopic probe for investigating protein structure and dynamics. nih.govacs.org The cyano group possesses unique vibrational and fluorescent properties that are sensitive to its local environment, making it a versatile tool for biophysical studies. nih.govnih.gov It can be used as a fluorescence, infrared (IR), and Förster resonance energy transfer (FRET) probe. acs.orgnih.gov

Understanding how proteins fold into their unique three-dimensional structures is a fundamental problem in biochemistry. p-Cyanophenylalanine has been successfully used as a fluorescent probe to monitor protein folding kinetics. nih.govnih.gov Its fluorescence emission is sensitive to the polarity of its environment; for example, its quantum yield is significantly higher in nonpolar solvents compared to water. nih.gov

This property was exploited in a study of the N-terminal domain of the ribosomal protein L9 (NTL9). nih.gov By replacing a phenylalanine residue that becomes buried in the protein's hydrophobic core upon folding with p-cyanophenylalanine, researchers could directly monitor the formation of this core. The observed changes in fluorescence during refolding and unfolding experiments provided strong evidence for a two-state folding mechanism for this protein. nih.gov The use of this non-natural amino acid provides a minimally perturbing intrinsic probe to study folding events that might otherwise be difficult to observe. nih.govnih.gov

Table: Spectroscopic Properties of p-Cyanophenylalanine as a Folding Probe

PropertyObservationImplication for Folding StudiesReference
Fluorescence Emission is sensitive to solvent polarity. nih.govCan report on the formation of the hydrophobic core as the residue moves from an aqueous to a nonpolar environment. nih.gov nih.govnih.gov
Infrared (IR) Spectroscopy The C≡N stretching vibration frequency is sensitive to the local environment, including hydrogen bonding. nih.govacs.orgProvides information about the residue's exposure to solvent and specific interactions within the folded protein. nih.govnih.gov nih.govacs.orgnih.govnih.gov
Selective Excitation Can be selectively excited even in the presence of other aromatic amino acids like tryptophan and tyrosine. nih.govAllows for focused study on a specific site within the protein without interference from natural fluorophores. nih.gov

The sensitivity of p-cyanophenylalanine's spectroscopic properties to its immediate surroundings also makes it an excellent probe for studying molecular interactions. nih.govacs.org Both its fluorescence and its infrared absorption spectrum can change upon the binding of a protein to another protein or a small molecule ligand.

In one study, a peptide derived from myosin light chain kinase containing a single p-cyanophenylalanine residue was used to study its binding to the protein calmodulin. nih.gov The addition of calmodulin resulted in significant quenching of the p-cyanophenylalanine fluorescence, allowing for the determination of the binding affinity (Kd) through stoichiometric titrations. nih.gov This demonstrates the utility of p-cyanophenylalanine as a reporter for protein-protein binding events. nih.govresearchgate.net

Similarly, the nitrile group's vibrational frequency, measured by IR spectroscopy, can reveal detailed information about the local environment. acs.org By incorporating p-cyanophenylalanine at six different sites in a Src homology 3 (SH3) domain, researchers were able to characterize a wide range of microenvironments and observe distinct responses to ligand binding at each site, providing high spatial and temporal resolution. acs.org This approach, combining site-specific incorporation with IR spectroscopy, offers a powerful method for mapping protein dynamics and allosteric effects upon ligand binding. acs.orgnih.gov

Analysis of Protein-Membrane Interactions and Peptide Insertion

The unnatural amino acid, 2-cyano-L-phenylalanine, when incorporated into peptides, serves as a powerful spectroscopic probe for elucidating the complex dynamics of protein-membrane interactions and peptide insertion. nih.govnih.gov Its utility stems from the unique properties of the cyano (C≡N) group, which acts as both a fluorescent and an infrared (IR) reporter sensitive to its local environment. nih.govnih.gov This allows for detailed, real-time analysis of how peptides approach, bind to, and insert into lipid bilayers. nih.gov

The fluorescence quantum yield and lifetime of p-cyanophenylalanine (PheCN) are highly sensitive to the surrounding environment, particularly to changes in hydration. nih.gov Dehydration, which occurs when a peptide moves from an aqueous solution into the hydrophobic core of a membrane, leads to a significant change in the fluorescence intensity of the PheCN probe. nih.gov This property has been exploited to monitor the kinetics of membrane penetration by cell-penetrating peptides (CPPs). nih.govnih.gov For example, by replacing a native tyrosine residue in the TAT peptide with PheCN, researchers were able to use fluorescence to monitor the rate of its translocation across membranes. nih.gov

In addition to fluorescence, the nitrile group's stretching vibration provides a distinct signal in the IR spectrum, typically between 2228 and 2230 cm⁻¹. nih.gov This band is well-separated from other protein and lipid signals, making it an effective probe. The width of this IR absorption band has been shown to vary significantly with the depth of the probe's insertion into the bilayer. This characteristic allows it to function as a marker for the position and orientation of the peptide within the phospholipid membrane. nih.gov Studies on synthetic analogs of the membrane-active peptide alamethicin (B1591596) and a model transmembrane (TM) peptide have demonstrated that incorporating the PheCN probe does not significantly alter the parent peptide's properties, validating its use for in-depth investigations of membrane interaction and permeabilization. nih.gov

Spectroscopic Analysis of Membrane Interactions using 2-Cyano-L-phenylalanine
Spectroscopic TechniqueProperty MeasuredBiophysical InterpretationExample Application
Fluorescence SpectroscopyChanges in fluorescence quantum yield and lifetime. nih.govReports on changes in the local environment, such as hydration levels, upon membrane binding or insertion. nih.govMonitoring the membrane penetration kinetics of cell-penetrating peptides like TAT. nih.govnih.gov
Infrared (IR) SpectroscopyFrequency and width of the C≡N stretching vibration band (≈2230 cm⁻¹). nih.govThe bandwidth is sensitive to the probe's depth within the membrane, providing information on peptide location and orientation. nih.govAssessing the insertion depth of alamethicin and other transmembrane peptides into lipid bilayers. nih.gov

Study of Amyloid Fibril Formation

The aggregation of proteins and peptides into amyloid fibrils is a hallmark of many neurodegenerative diseases, including Alzheimer's disease. nih.govnih.gov Phenylalanine residues often play a critical role in the self-assembly process, as the aromatic side chains can form stabilizing π-π stacking interactions between β-sheets, which are characteristic of amyloid structures. nih.govnih.gov Given the importance of phenylalanine in this process, its analog, 2-cyano-L-phenylalanine, has emerged as a valuable tool for studying the mechanisms of amyloidogenesis. nih.gov

The utility of 2-cyano-L-phenylalanine in this context is again linked to its environmentally sensitive spectroscopic properties. nih.gov The process of protein aggregation into amyloid fibrils involves significant exclusion of water from the core of the growing fibril. nih.gov By site-specifically replacing a key phenylalanine residue within an amyloidogenic peptide sequence with 2-cyano-L-phenylalanine, researchers can introduce a probe that directly reports on this dehydration process through changes in its fluorescence. nih.gov

This approach allows for the real-time monitoring of aggregation kinetics. nih.gov For instance, studies on the amyloid β-protein (Aβ), central to Alzheimer's disease, have shown that specific phenylalanine residues are crucial for the nucleation of the aggregation process. nih.gov By incorporating a PheCN probe at such a position, the local environmental changes during oligomerization and fibril formation can be tracked. This provides insights into the formation of prefibrillar intermediates, which are often considered the most cytotoxic species in amyloid diseases. digitellinc.com The ability to selectively excite the PheCN fluorophore, even in the presence of other aromatic amino acids, makes it a highly versatile probe for these complex biological studies. nih.govresearchgate.net

Application of 2-Cyano-L-phenylalanine in Amyloid Fibril Research
Key Feature in Amyloid FormationRole of PhenylalanineHow 2-Cyano-L-phenylalanine is Used as a Probe
Inter-sheet StackingAromatic side chains of phenylalanine residues can "zip" β-sheets together via π-π bonding, stabilizing the fibril structure. nih.govCan be substituted for a native phenylalanine to report on the local environment without significantly disrupting the core hydrophobic interactions.
Hydrophobic Collapse & DehydrationThe central hydrophobic region of many amyloid proteins, often rich in phenylalanine, drives the initial aggregation and exclusion of water. nih.govnih.govIts fluorescence is sensitive to dehydration, allowing researchers to monitor the formation of the fibril's dry core in real-time. nih.gov
Nucleation and Aggregation KineticsSpecific phenylalanine residues can be critical for the nucleation step of the aggregation process. nih.govBy placing the probe at a specific site, the kinetics of local conformational changes and aggregation can be monitored via fluorescence or IR spectroscopy. nih.govdigitellinc.com

Bioconjugation and Chemical Ligation Strategies

This compound is a versatile building block used in solid-phase peptide synthesis that facilitates the creation of modified peptides for advanced applications. chemimpex.comanaspec.com Its unique structure and the presence of the cyano functional group provide opportunities for creating complex biomolecules through bioconjugation and chemical ligation. chemimpex.com

Site-Specific Modification of Biomolecules

A primary application of this compound is in the site-specific introduction of a spectroscopic probe into a peptide sequence. nih.govnih.gov During standard Fmoc-based peptide synthesis, it can be incorporated at any desired position in the polypeptide chain. This allows for precise placement of the cyano-phenylalanine reporter group, enabling detailed structural and functional studies of a specific protein domain. nih.gov

This method of "site-specific modification" is foundational for many biophysical studies. For example, placing the probe within a protein's hydrophobic core allows for the study of folding dynamics, while placing it at a binding interface can report on protein-protein or protein-ligand interactions. nih.govacs.org The unique functional groups of 2-cyano-L-phenylalanine are also noted to facilitate bioconjugation processes, which involve the attachment of other biomolecules, fluorescent dyes, or therapeutic agents to the peptide. chemimpex.com This strategy is part of a broader field where unnatural amino acids are incorporated into proteins to serve as "handles" for selective chemical reactions, allowing proteins to be labeled and studied in vitro and in living cells. nih.gov

Strategies for Site-Specific Modification
StrategyDescriptionAdvantage of Using this compound
Incorporation during SynthesisThe amino acid is added at a specific step during automated or manual solid-phase peptide synthesis. nih.govAllows for precise, residue-level control over the placement of the cyano probe within the peptide sequence.
Spectroscopic LabelingThe incorporated 2-cyano-L-phenylalanine acts as an intrinsic fluorescent or IR probe without the need for a larger, potentially disruptive external dye. nih.govProvides a minimally perturbing label to study protein folding, binding, and dynamics. nih.govacs.org
Platform for BioconjugationThe unique chemical properties of the cyano-phenylalanine residue can serve as a point of attachment for other molecules. chemimpex.comEnables the creation of more complex, multifunctional biomolecules such as peptide-drug conjugates. chemimpex.com

Applications in Targeted Delivery Systems

The development of targeted delivery systems is a significant goal in medicinal chemistry, aiming to increase the efficacy of therapeutic agents while minimizing side effects. Peptides are often used in these systems due to their ability to bind to specific cellular receptors with high affinity. nih.gov this compound serves as a valuable building block in the synthesis of such bioactive peptides. chemimpex.com

Its incorporation into peptide chains can be advantageous in the design of novel therapeutic agents and contributes to advancements in targeted drug delivery platforms. chemimpex.comchemimpex.com While the cyano group itself can enhance reactivity, the primary role of this compound in this context is often as a constituent of a larger, complex peptide designed for a specific biological target. By enabling the synthesis of precisely defined peptide sequences, it contributes to the development of peptide-based therapeutics and targeted delivery vehicles. chemimpex.com

Spectroscopic Probing with Fmoc 2 Cyano L Phenylalanine and Its Analogs

Fluorescence Spectroscopy Applications

The cyano-substituted phenylalanine analogs have emerged as powerful fluorescent probes in biophysical and biochemical studies. nih.gov Unlike native amino acids such as phenylalanine and tyrosine, which have limitations like low quantum yields, cyano derivatives possess improved photophysical properties suitable for biological investigations. rsc.org 2-cyanophenylalanine features a molar absorptivity similar to tryptophan and tyrosine but four times larger than phenylalanine. digitellinc.com Its fluorescence quantum yield and lifetime are highly sensitive to the local environment, making it a valuable tool for studying processes like protein folding, binding, and membrane interactions. nih.gov

The intrinsic fluorescence of 2-cyanophenylalanine and its isomers acts as a sensitive reporter of the molecular microenvironment. digitellinc.com Changes in the quantum yield can be directly correlated to intermolecular interactions involving the nitrile group, providing insights into the local solvent environment. digitellinc.com This sensitivity allows it to probe processes that involve the exclusion of water, such as protein-membrane interactions and protein aggregation. nih.gov

The fluorescence of cyanophenylalanine derivatives is exquisitely sensitive to hydrogen bonding. nih.gov The fluorescence quantum yield is known to increase significantly when the cyano group acts as a hydrogen bond acceptor. nih.govnih.gov This property is also tied to solvent polarity; for instance, the fluorescence intensity of 4-cyanophenylalanine markedly increases when moving from aprotic to protic solvents. rsc.org This solvatochromism makes it a useful probe for tracking changes in hydration and local polarity within peptides and proteins. nih.govrsc.org

SolventEffect on Nitrile GroupObserved Spectroscopic Change
Protic Solvents (e.g., Water)Hydrogen bonding to cyano groupIncreased fluorescence quantum yield nih.govnih.gov
Aprotic Solvents (e.g., THF)Lack of hydrogen bondingLower fluorescence intensity compared to protic solvents rsc.orgnih.gov

When a cyanophenylalanine residue is placed at or near the N-terminus of a peptide, its fluorescence intensity becomes pH-dependent. nih.gov The deprotonated, neutral form of the N-terminal amino group is an effective quencher of the cyanophenylalanine fluorescence. nih.govnih.gov As the pH increases and the amino group transitions from its protonated (NH3+) to its neutral (NH2) state, a significant decrease in fluorescence is observed. nih.govnih.gov This titration behavior allows the probe to function as a highly localized pH sensor, enabling the determination of N-terminal pKa values of peptides. nih.gov For example, the fluorescence of a peptide containing a free N-terminus and p-cyanophenylalanine was observed to titrate with a pKa of 9.0, consistent with the deprotonation of the amino group. nih.gov

Cyanophenylalanine is an effective Förster Resonance Energy Transfer (FRET) probe. acs.orgnih.gov It can be paired with natural amino acids like tryptophan or tyrosine to measure intramolecular distances. digitellinc.comnih.gov The 2-cyanophenylalanine/tryptophan pair has a calculated Förster radius (R₀) of 15 Å, making it a useful tool for probing conformational changes in proteins and peptides over distances ranging from 6 to 13 Å. digitellinc.com This capability has been applied to study the structural dynamics of olfactory peptides in different solvent environments that promote or inhibit secondary structures. digitellinc.com The reduced native state fluorescence of p-cyanophenylalanine in some proteins has been attributed to effective quenching via FRET to nearby tyrosine side-chains. nih.gov

FRET PairFörster Radius (R₀)Application ExampleMeasured Distances
2-Cyanophenylalanine / Tryptophan15 Å digitellinc.comReporting on structural dynamics of olfactory peptides digitellinc.com6 Å to 13 Å digitellinc.com
p-Cyanophenylalanine / TyrosineNot specifiedQuenching observed in the N-terminal domain of ribosomal protein L9 nih.govNot specified

The unique fluorescent properties of cyanophenylalanine derivatives make them suitable for applications in imaging. chemimpex.com By incorporating this unnatural amino acid into peptides, researchers can create fluorescent probes to visualize biological processes within living cells. chemimpex.com For example, the pH-sensing capability of p-cyanophenylalanine has been used to monitor the membrane penetration kinetics of cell-penetrating peptides like TAT. nih.gov While direct imaging applications are emerging, related bromo-phenylalanine derivatives have been developed as PET tracers for tumor imaging, highlighting the potential of modified phenylalanine analogs in molecular imaging. nih.gov

Intrinsic Fluorescence as a Microenvironment Indicator

Infrared (IR) Spectroscopy Applications

Beyond fluorescence, p-cyanophenylalanine serves as a powerful infrared (IR) probe. acs.orgnih.gov The nitrile group (C≡N) possesses a strong, sharp vibrational band in a region of the IR spectrum (around 2230 cm⁻¹) that is free from interference from other protein absorptions. nih.govnih.gov The precise frequency of this nitrile stretch is highly sensitive to the local electric field, hydrogen bonding, and solvent environment. nih.govnih.gov This sensitivity allows researchers to characterize protein dynamics and microenvironments with high spatial and temporal resolution. acs.org The width of the IR absorption band has been shown to vary with the depth of the probe's insertion into a lipid bilayer, serving as a marker for its position within a membrane. nih.gov Furthermore, this probe has been used to detect redox state changes in iron-sulfur clusters within metalloenzymes. nih.gov

ApplicationKey ObservationSpectroscopic Detail
Probing Local EnvironmentNitrile stretching frequency shifts with solvent polarity. nih.govAn 8.7 cm⁻¹ blue shift was observed when moving from THF to water. nih.gov
Membrane Insertion DepthThe width of the C≡N absorption band varies with position in the bilayer. nih.govThe band is located between 2228 and 2230 cm⁻¹. nih.gov
Sensing Redox StateThe C≡N frequency shifts upon reduction of a nearby iron-sulfur cluster. nih.govA redshift of ≈1–2 cm⁻¹ was observed upon reduction. nih.gov

C≡N Stretching Band as a Unique Vibrational Probe

The nitrile group of cyanophenylalanine possesses a carbon-nitrogen triple bond (C≡N) whose stretching vibration absorbs in a region of the infrared (IR) spectrum (around 2100–2400 cm⁻¹) that is typically free from other protein absorptions. nih.gov This spectral transparency makes the C≡N stretch an ideal vibrational probe for site-specific analysis without interference from the bulk protein matrix. nih.govnih.gov

The molar extinction coefficient of the C≡N stretching vibration is notably higher in aromatic nitriles like p-cyanophenylalanine (~220 cm⁻¹ M⁻¹ in water) compared to alkyl nitriles (~50 cm⁻¹ M⁻¹ in water), enhancing its utility as a sensitive probe. nih.gov The precise frequency of the C≡N stretching band is highly dependent on its immediate surroundings, making it a valuable tool for reporting on the local environment within a protein. nih.gov For instance, the C≡N stretching band of a Gly-PheCN-Gly tripeptide shows distinct shifts when measured in different solvents, highlighting its sensitivity to environmental polarity and hydrogen bonding. nih.gov

This probe can be incorporated into proteins at specific sites using techniques like amber suppression, allowing for targeted investigations of protein structure and function. nih.govacs.org The sensitivity of the nitrile probe has been exploited to study a range of biological phenomena, from protein folding and binding events to the redox state of metal centers in enzymes. researchgate.netnih.gov For example, a red-shift of approximately 1–2 cm⁻¹ in the nitrile stretching frequency of p-cyanophenylalanine incorporated near an iron-sulfur cluster was observed upon reduction of the cluster, demonstrating its ability to report on local electronic changes. nih.gov

Table 1: Representative C≡N Stretching Frequencies of Cyanophenylalanine in Different Environments

Compound/System Environment C≡N Stretching Frequency (cm⁻¹) Reference
p-cyanophenylalanine (PheCN) Water ~2230 nih.gov
Gly-PheCN-Gly Various Solvents Varies with solvent polarity nih.gov
pCNF in Spinach Ferredoxin Oxidized [2Fe–2S] cluster Not specified nih.gov
pCNF in Spinach Ferredoxin Reduced [2Fe–2S] cluster ~1-2 cm⁻¹ red-shift nih.gov
pCNF in DMPC Vesicles Membrane Head-group Region Not specified nih.gov
pCNF in DMPC Vesicles Membrane Interior ~3 cm⁻¹ blue-shift relative to head-group nih.gov

Characterization of Local Electrostatic Fields and Hydration Status

The frequency of the C≡N stretching vibration is sensitive to the local electric field, a phenomenon known as the vibrational Stark effect (VSE). nih.govacs.org This effect allows the nitrile group to serve as a molecular-level probe of the electrostatic environment within a protein. nih.govacs.org The relationship between the vibrational frequency shift (Δν) and the electric field (ΔF) is approximately linear, allowing for the quantification of local electric fields. acs.org However, the interpretation of frequency shifts can be complicated by the fact that hydrogen bonding to the nitrile group typically causes a blue-shift in the frequency, which is opposite to the red-shift often induced by a strong electric field. nih.govkozuchlab.com

Despite this complexity, careful analysis and combination with other experimental and computational methods can disentangle these effects. nih.govacs.org For instance, a new vibrational Stark effect has been reported that correlates the electric field projected onto the C≡N bond with the transition dipole moment and, consequently, the peak area or integrated intensity of the nitrile absorption. nih.govacs.org This approach is applicable in both hydrogen-bonding and non-hydrogen-bonding environments, providing a more general method for determining electric fields. nih.govacs.org

The sensitivity of the nitrile probe to hydrogen bonding also makes it an excellent reporter of the local hydration status. nih.govacs.org Changes in the hydration state of the protein environment surrounding the cyanophenylalanine residue will be reflected in shifts in the C≡N stretching frequency. nih.gov This has been utilized to study processes involving the exclusion of water, such as protein-membrane interactions and protein folding. nih.gov For example, the vibrational absorption of p-cyanophenylalanine incorporated into a peptide that inserts into a lipid bilayer showed a systematic blue-shift as the nitrile group moved from the more hydrated head-group region to the hydrophobic interior of the membrane. nih.gov

Table 2: Vibrational Stark Effect Tuning Rates for Nitrile Probes

Probe Molecule Stark Tuning Rate (cm⁻¹/(MV/cm)) Reference
Simple Nitriles Varies nih.gov
Aromatic Nitriles (e.g., cyanophenylalanine) Generally higher than alkyl nitriles acs.org
CO bound to heme iron in myoglobin ~2-2.5 acs.org
NO bound to heme iron in myoglobin ~2-2.5 acs.org

Dynamic Studies of Protein Microenvironments and Ligand Binding

The sensitivity of cyanophenylalanine's spectroscopic properties to its local environment makes it a powerful tool for studying the dynamic nature of protein microenvironments and for monitoring ligand binding events. nih.gov Both the vibrational and fluorescent properties of cyanophenylalanine can be exploited for these purposes. acs.orgnih.gov

Infrared spectroscopy of the C≡N probe can provide high spatial and temporal resolution of protein dynamics. acs.org By incorporating p-cyanophenylalanine at various sites within a protein domain, researchers have been able to map out a range of microenvironments and observe distinct responses to ligand binding. acs.org These changes can manifest as shifts in the C≡N stretching frequency, indicating alterations in the local electrostatic field or hydration upon ligand association. nih.gov

Fluorescence spectroscopy of cyanophenylalanine offers a complementary approach for studying these dynamic processes. nih.gov The fluorescence quantum yield and lifetime of p-cyanophenylalanine are sensitive to the surrounding environment. nih.gov For instance, the fluorescence of p-cyanophenylalanine can be quenched upon binding to a protein partner, providing a means to determine binding affinities. nih.gov In a study involving a skeletal muscle myosin light chain kinase (MLCK) peptide labeled with both 2-cyanophenylalanine and 4-cyanophenylalanine, selective excitation of the two probes allowed for the simultaneous monitoring of different regions of the peptide during its binding to calmodulin. nih.gov The fluorescence of the 4-cyanophenylalanine residue, located in the binding pocket, was quenched upon binding, while the 2-cyanophenylalanine at an exposed position showed no significant change. nih.gov

Table 3: Application of Cyanophenylalanine in Ligand Binding Studies

System Probe Spectroscopic Method Observation Finding Reference
MLCK peptide binding to Calmodulin (CaM) 4-cyanophenylalanine (Phe4CN) Fluorescence Quenching of Phe4CN emission Phe4CN is in the binding pocket nih.gov
MLCK peptide binding to Calmodulin (CaM) 2-cyanophenylalanine (Phe2CN) Fluorescence No significant change in Phe2CN emission Phe2CN is in an exposed region nih.gov
Src1 homology 3 (SH3) domain p-cyanophenylalanine (pCNPhe) Infrared Distinct responses to ligand binding at different sites Probes a wide range of microenvironments acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Labeled Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of peptides and proteins in solution, providing information at the atomic level. nmims.eduuq.edu.au The incorporation of labeled amino acids, such as those containing isotopes or unique functional groups like the nitrile in cyanophenylalanine, can significantly aid in the structural elucidation process.

The Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of nuclear spins, is particularly crucial for determining the three-dimensional structure. uzh.ch The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, providing distance restraints that are used in computational structure calculations. uzh.ch NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to identify protons that are close to each other in space, allowing for the determination of the peptide's secondary and tertiary structure. uzh.chchemrxiv.org

The introduction of a labeled residue like cyanophenylalanine can provide unique NMR signals that can be used as specific reference points for structural analysis. For example, the unique electronic environment of the cyano-substituted aromatic ring will influence the chemical shifts of nearby protons, which can be identified in the NMR spectra. Furthermore, NOEs between the protons of the cyanophenylalanine side chain and other parts of the peptide can provide valuable long-range distance information for structure calculation. nih.gov In studies of other modified peptides, ¹H NMR has been used to analyze the effects of pH and redox conditions on hybridized peptide sequences, demonstrating the power of NMR to probe dynamic structural changes. nih.gov

Table 4: Common 2D NMR Experiments for Peptide Structural Elucidation

Experiment Information Provided Application in Labeled Peptides
COSY (Correlation Spectroscopy) Shows scalar (through-bond) couplings between protons, typically within the same residue. Helps in identifying the spin systems of amino acid residues, including the labeled cyanophenylalanine.
TOCSY (Total Correlation Spectroscopy) Shows correlations between all protons within a spin system, even if they are not directly coupled. Facilitates the complete assignment of all protons within a residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) Shows through-space correlations between protons that are close in proximity (< ~5 Å). Provides distance restraints that are essential for calculating the 3D structure of the peptide. NOEs involving the labeled residue can provide key structural constraints.
HSQC (Heteronuclear Single Quantum Coherence) Correlates the chemical shifts of a proton with a directly attached heteronucleus (e.g., ¹³C or ¹⁵N). Useful if the labeled amino acid is isotopically enriched, providing additional spectral resolution and assignment information.

Broader Research and Material Science Implications

Structure-Activity Relationship Studies in Rational Drug Design

The incorporation of unnatural amino acids like 2-cyano-L-phenylalanine into peptides is a key strategy in rational drug design to probe and enhance biological activity. The cyano group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, can significantly alter the electronic and steric properties of a peptide, influencing its conformation and interaction with biological targets.

While specific, detailed structure-activity relationship (SAR) studies focusing exclusively on Fmoc-2-cyano-L-phenylalanine are not extensively documented in publicly available literature, the principles of its use can be inferred from studies of related cyanophenylalanine isomers. For instance, p-cyanophenylalanine (4-cyanophenylalanine) has been widely used as a fluorescent probe to study protein folding and dynamics. nih.govnih.gov The cyano group's sensitivity to its local environment allows for the monitoring of conformational changes in real-time. nih.govnih.gov

By strategically replacing native phenylalanine residues with 2-cyano-L-phenylalanine, researchers can systematically investigate the impact of this modification on a peptide's binding affinity, selectivity, and functional activity. This approach allows for the fine-tuning of peptide-based drug candidates. The introduction of the cyano group can lead to novel interactions with target receptors or enzymes, potentially enhancing potency or altering the mode of action.

Table 1: Potential Applications of 2-cyano-L-phenylalanine in SAR Studies

Application Area Rationale for Incorporation Potential Insights
Enzyme Inhibition The cyano group can mimic transition states or form specific interactions within an enzyme's active site. Elucidation of enzyme mechanisms and design of more potent inhibitors.
Receptor Binding The altered electronic properties of the phenyl ring can modulate binding affinity and selectivity for specific receptor subtypes. Development of more targeted therapeutics with reduced off-target effects.
Peptide Conformation The steric and electronic influence of the cyano group can stabilize specific secondary structures (e.g., β-sheets or turns). Design of peptides with improved stability and bioavailability.

| Fluorescent Probing | The cyano group can serve as a spectroscopic reporter to monitor peptide-protein or peptide-membrane interactions. | Understanding of molecular recognition events and drug delivery mechanisms. |

Development of Advanced Biomaterials and Hydrogels

Fmoc-protected amino acids, particularly Fmoc-phenylalanine, are well-known for their ability to self-assemble into nanofibrous networks that can entrap large amounts of water to form hydrogels. rsc.orgresearchgate.net These hydrogels are of significant interest for biomedical applications such as drug delivery, tissue engineering, and 3D cell culture due to their biocompatibility and tunable properties. rsc.orgresearchgate.netsemanticscholar.org

The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. mdpi.com The properties of the resulting hydrogel, such as its mechanical stiffness and drug release kinetics, can be modulated by making chemical modifications to the amino acid side chain. rsc.orgtau.ac.il

While specific studies on hydrogels formed from this compound are limited, research on other substituted Fmoc-phenylalanine derivatives provides insights into the potential effects of the 2-cyano group. For example, halogenation of the phenyl ring has been shown to significantly impact the self-assembly process, morphology of the nanofibers, and the viscoelastic properties of the resulting hydrogels. rsc.org It is plausible that the introduction of the polar cyano group at the ortho position would similarly influence the intermolecular interactions governing self-assembly, potentially leading to hydrogels with unique properties.

Table 2: Predicted Influence of the 2-Cyano Group on Fmoc-Phenylalanine Hydrogel Properties

Property Predicted Effect of 2-Cyano Group Rationale
Self-Assembly Kinetics May alter the rate of gelation. The cyano group can influence the electronic nature of the phenyl ring, affecting π-π stacking interactions.
Nanofiber Morphology Could lead to changes in fiber diameter, length, and entanglement. Steric hindrance and altered intermolecular forces from the ortho-cyano group may change the packing of the molecules.
Mechanical Strength May increase or decrease the stiffness of the hydrogel. The introduction of polar interactions via the cyano group could either strengthen or disrupt the nanofiber network.

| Drug Release Profile | Could modify the release rate of encapsulated therapeutic agents. | Changes in the porosity and chemical nature of the hydrogel matrix can affect drug diffusion and interaction. rsc.orgnih.govmdpi.com |

The co-assembly of different Fmoc-amino acid derivatives is another strategy to create hydrogels with enhanced or synergistic properties. mdpi.comnih.gov this compound could be co-assembled with other Fmoc-amino acids to fine-tune the characteristics of the resulting biomaterial for specific applications.

Future Directions and Emerging Research Avenues in Chemical Biology

The unique properties of this compound position it as a compound of interest for several emerging areas of research in chemical biology. The broader field of unnatural amino acids is seeing significant growth, driven by their potential in creating novel therapeutics and advanced materials. nih.govphytobank.ca

One promising future direction is the use of cyanophenylalanine derivatives in in vivo imaging and diagnostics . The cyano group can be a useful spectroscopic handle, and its incorporation into targeting peptides could enable the development of novel probes for monitoring biological processes or for disease diagnosis. Furthermore, the development of peptide-based drugs continues to be a major focus in the pharmaceutical industry, and the use of Fmoc-protected unnatural amino acids like this compound is crucial for expanding the chemical diversity and improving the therapeutic properties of these molecules. nih.gov

Emerging trends also point towards the development of "smart" biomaterials that can respond to specific biological stimuli. The incorporation of environmentally sensitive unnatural amino acids into self-assembling systems could lead to hydrogels that release their cargo in response to changes in pH, enzyme activity, or the presence of specific biomarkers.

Moreover, the field of synthetic biology is opening up new possibilities for the production and application of unnatural amino acids. frontiersin.org Engineering microorganisms to produce proteins containing 2-cyanophenylalanine could lead to the development of novel enzymes with altered catalytic activities or proteins with enhanced stability. This could have significant implications for industrial biotechnology and the development of new biotherapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.